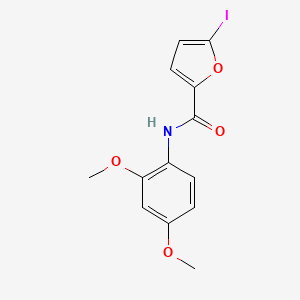

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide

Descripción

N-(2,4-Dimethoxyphenyl)-5-iodofuran-2-carboxamide is a halogenated furan carboxamide derivative characterized by a 5-iodo-substituted furan core linked to a 2,4-dimethoxyphenyl group via a carboxamide bridge.

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO4/c1-17-8-3-4-9(11(7-8)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAUJDZDHDYTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Amidation: The carboxamide group is introduced by reacting the iodinated furan with 2,4-dimethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Products: Various substituted furan derivatives.

Oxidation Products: Oxidized furan derivatives.

Reduction Products: Reduced furan derivatives.

Hydrolysis Products: Corresponding carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : One of the primary applications of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide is its potential as an antimicrobial agent. The compound acts by inhibiting bacterial RNA polymerase, which is crucial for bacterial transcription processes. This inhibition can lead to a reduction in bacterial growth and viability, making it a candidate for developing new antibiotics targeting Gram-positive bacteria.

Anticancer Properties : Research indicates that compounds with similar structures have shown promise in anticancer applications. For instance, derivatives of furan-based compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique structural features of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide may enhance its efficacy as an anticancer agent through similar mechanisms .

Organic Synthesis

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the formation of new compounds with desired biological activities. For example, it can be utilized in cross-coupling reactions to create diverse libraries of biologically active compounds .

Material Science

The compound's unique chemical properties also make it a candidate for applications in material science. Its structural characteristics may allow for the development of new materials with specific electronic or optical properties. This includes potential uses in organic electronics or photonic devices where tailored materials are essential for performance enhancement.

Biological Studies

In biological research, N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide can be employed to study the interactions of small molecules with biological targets such as enzymes or receptors. Understanding these interactions is vital for drug discovery and development processes.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the carboxamide group can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. The exact pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide

- Substituents: Chlorophenyl (electron-withdrawing) at the 5-position of furan and diethylaminophenyl at the carboxamide.

- The diethylamino group enhances solubility in polar solvents due to its basicity, unlike the methoxy groups in the target compound, which are neutral and less polar .

- Synthesis : Likely involves amide coupling between furan-2-carboxylic acid and substituted aniline, similar to methods described for halogenated carboxamides (e.g., use of coupling reagents like HATU) .

N-(4-Aminophenyl)-5-methylfuran-3-carboxamide

- Substituents: Methyl group at the 5-position of furan and aminophenyl at the carboxamide.

- Toxicity : Classified as H302 (harmful if swallowed) and H315 (skin irritation), indicating that substitution with iodine (bulkier, less electronegative than nitro groups) may alter toxicity profiles .

- Applications : Used in laboratory chemical synthesis, suggesting the target compound could serve similar roles as a synthetic intermediate .

Methoxyphenyl-Substituted Compounds

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Core Structure : Benzimidazole with three methoxy groups.

- Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound donates electrons via methoxy substituents, stabilizing the carboxamide linkage. This contrasts with benzimidazole derivatives, where methoxy groups enhance π-π stacking in biological targets .

- Characterization : Shared analytical methods (NMR, IR) confirm structural similarities in amide bond formation .

(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- Pharmacophore : The 2,4-dimethoxyphenyl moiety is retained, but the acrylamide linker replaces the furan-carboxamide core.

- Activity : Benzothiazole derivatives often target kinases or GPCRs, suggesting the target compound’s dimethoxyphenyl group may confer similar target selectivity .

Halogenated Derivatives

6-Chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

- Halogen Effects : Chloro and fluoro substituents increase electronegativity and metabolic stability compared to iodine. However, iodine’s larger atomic radius may improve binding in hydrophobic pockets .

- Synthesis : Utilizes DMF as a solvent and coupling reagents (e.g., HATU), a method applicable to the target compound’s amide bond formation .

5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide

- Nitro vs. Iodo : The nitro group is strongly electron-withdrawing, polarizing the furan ring more than iodine. This could reduce bioavailability due to higher solubility in aqueous environments .

- Biological Activity : Nitro derivatives exhibit PPAR-γ binding in docking studies, implying halogenated furans may target similar pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

Key Research Findings

- Iodine vs. Other Halogens: The iodine atom in the target compound may enhance binding affinity through halogen bonding, a feature less pronounced in chloro or fluoro analogs .

- Methoxy Groups : The 2,4-dimethoxyphenyl group improves membrane permeability compared to unsubstituted phenyl rings, as seen in benzothiazole acrylamides .

- Toxicity Trends: Carboxamides with electron-donating groups (e.g., methoxy) show lower acute toxicity (e.g., H302) than nitro or amino derivatives .

Actividad Biológica

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and an iodine atom, along with a dimethoxyphenyl moiety. The presence of these functional groups is believed to contribute to its biological properties.

Anticancer Activity

In vitro Studies

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Specifically, it induced apoptosis in MCF-7 cells as evidenced by increased p53 expression and caspase-3 cleavage, suggesting a mechanism involving the activation of apoptotic pathways .

Table 1: Cytotoxicity of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Apoptosis induction via p53 activation |

| MEL-8 | 2.0 | Caspase activation |

| U-937 | 1.8 | Cell cycle arrest at G0-G1 phase |

Antimicrobial Activity

In addition to its anticancer properties, N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide has shown promising antimicrobial activity. It was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent bactericidal effects with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Table 2: Antimicrobial Activity of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 10 | Lower than Vancomycin (20 µg/mL) |

| Escherichia coli | 15 | Comparable to Ampicillin (15 µg/mL) |

The exact mechanism by which N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide exerts its biological effects is still under investigation. However, molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. Its iodine atom may enhance binding affinity to target proteins due to the unique electronic properties conferred by halogens .

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells treated with varying concentrations of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations led to significant cell death compared to control groups .

Case Study 2: Antibacterial Efficacy

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. Results indicated that it effectively inhibited bacterial growth at concentrations achievable in serum .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via coupling 5-iodofuran-2-carboxylic acid with 2,4-dimethoxyaniline. Key steps include:

- Activation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid.

- Base Selection : Alkaline conditions (e.g., K₂CO₃ or triethylamine) promote amide bond formation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography or recrystallization improves purity. Yield is influenced by stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under reflux) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be observed?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons: δ 6.5–7.5 ppm (split signals for dimethoxyphenyl and furan rings).

- Methoxy groups: δ ~3.8 ppm (singlet for OCH₃) .

- LCMS : Molecular ion peak [M+H]⁺ at m/z 414 (calculated for C₁₃H₁₂INO₄).

- HPLC : Retention time ~1.6–1.8 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% via HPLC) and confirm structural integrity (NMR, X-ray crystallography) to rule out batch variability .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity).

- Mechanistic Studies : Use competitive binding assays or CRISPR knockouts to identify off-target interactions. For example, conflicting IC₅₀ values in kinase inhibition may arise from differences in ATP concentrations .

Q. What strategies are recommended for optimizing the coupling efficiency between 5-iodofuran-2-carboxylic acid and 2,4-dimethoxyaniline derivatives?

- Methodological Answer :

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours at 80°C) while maintaining yields >80% .

- Iodine Participation : Leverage the iodine substituent’s electron-withdrawing effect to enhance electrophilicity of the carbonyl group, facilitating nucleophilic attack by the amine .

Q. What is the role of the iodine substituent in modulating the compound’s reactivity or binding interactions?

- Methodological Answer :

- Halogen Bonding : The iodine atom acts as a halogen bond donor, enhancing affinity for protein targets with electron-rich regions (e.g., kinase ATP pockets) .

- Metabolic Stability : Iodine’s size and lipophilicity reduce oxidative metabolism, improving half-life in pharmacokinetic studies (e.g., t₁/₂ > 6 hours in murine models) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent results in solubility assays for this compound?

- Methodological Answer :

- Solvent Screening : Test DMSO (high solubility) vs. aqueous buffers (PBS pH 7.4) with surfactants (0.1% Tween-80).

- Dynamic Light Scattering (DLS) : Measure aggregation states; >500 nm particles indicate colloidal instability .

- Temperature Control : Solubility decreases at 4°C; pre-warm solutions to 37°C for cell-based assays .

Biological Evaluation

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory activity?

- Methodological Answer :

- NF-κB Luciferase Reporter Assay : Quantify inhibition of TNF-α-induced NF-κB activation in RAW264.7 macrophages .

- Cytokine Profiling : Use ELISA to measure IL-6 and IL-1β suppression (IC₅₀ < 10 µM suggests potency) .

Structural and Computational Analysis

Q. Which computational methods predict the compound’s binding modes with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.